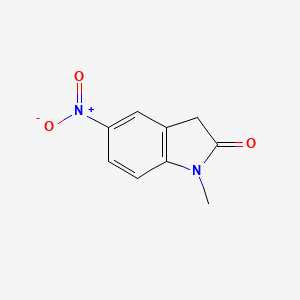

1-Méthyl-5-nitroindolin-2-one

Vue d'ensemble

Description

1-Methyl-5-nitroindolin-2-one is a chemical compound belonging to the indolin-2-one family. This compound is characterized by the presence of a methyl group at the first position and a nitro group at the fifth position on the indolin-2-one core structure. Indolin-2-one derivatives are known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties .

Applications De Recherche Scientifique

1-Methyl-5-nitroindolin-2-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.

Biology: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

Medicine: Due to its antibacterial properties, it is investigated for potential use in developing new antibiotics.

Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

The primary target of 1-Methyl-5-nitroindolin-2-one is the topoisomerase IV, an essential enzyme for DNA replication . This enzyme plays a crucial role in bacterial DNA replication, making it a common target for many antibacterial agents .

Mode of Action

1-Methyl-5-nitroindolin-2-one: interacts with its target, topoisomerase IV, by inhibiting the decatenation of DNA, a process that is crucial for DNA replication . This inhibition is comparable to the action of ciprofloxacin, a known inhibitor of this enzyme . Additionally, 1-Methyl-5-nitroindolin-2-one undergoes in vivo reduction, facilitated by its significantly increased redox potentials compared to classic 5-nitroimidazoles . This reduction leads to the formation of reactive species that cause damage to DNA and proteins .

Biochemical Pathways

The action of 1-Methyl-5-nitroindolin-2-one affects the DNA replication pathway in bacteria, specifically by inhibiting the function of topoisomerase IV . This results in the disruption of DNA replication, leading to cell death . The compound also induces the formation of reactive species that can cause oxidative stress and cellular damage .

Pharmacokinetics

The pharmacokinetic properties of 1-Methyl-5-nitroindolin-2-one It is known that the compound has a significantly increased redox potential, which facilitates its in vivo reduction . This property likely impacts the compound’s bioavailability, but further studies are needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of 1-Methyl-5-nitroindolin-2-one action is the inhibition of bacterial growth. It has been shown to be effective against Staphylococcus aureus strains, including MRSA ATCC 33591 . It also demonstrates potency against Gram-negative bacteria and VRE strain . The compound’s bactericidal activity has been confirmed through time-killing curve experiments .

Analyse Biochimique

Biochemical Properties

1-Methyl-5-nitroindolin-2-one has been found to be effective against certain strains of bacteria, including Staphylococcus aureus This suggests that it interacts with certain enzymes, proteins, and other biomolecules in these organisms

Molecular Mechanism

It is known to exhibit its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitroindolin-2-one can be synthesized through various synthetic routes. One common method involves the nitration of 1-methylindolin-2-one using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the nitration process and prevent over-nitration .

Industrial Production Methods: In an industrial setting, the production of 1-methyl-5-nitroindolin-2-one may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-5-nitroindolin-2-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Reduction: 1-Methyl-5-aminoindolin-2-one.

Substitution: Various substituted indolin-2-one derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

1-Methyl-5-nitroindole: Similar structure but lacks the carbonyl group at the second position.

5-Nitroindolin-2-one: Lacks the methyl group at the first position.

1-Methylindolin-2-one: Lacks the nitro group at the fifth position.

Uniqueness: 1-Methyl-5-nitroindolin-2-one is unique due to the presence of both the methyl and nitro groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Activité Biologique

1-Methyl-5-nitroindolin-2-one (MNI) is a compound that has garnered attention due to its diverse biological activities, particularly its antibacterial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of MNI, exploring its mechanisms of action, pharmacological effects, and potential applications in medicine.

Chemical Structure and Properties

1-Methyl-5-nitroindolin-2-one belongs to the indolin-2-one family, characterized by a methyl group at the first position and a nitro group at the fifth position. These structural features contribute significantly to its biological activity.

The primary target of MNI is topoisomerase IV , an essential enzyme involved in DNA replication. MNI inhibits the decatenation of DNA, a crucial process for bacterial cell division and proliferation. This inhibition leads to bacterial growth suppression, particularly against strains such as Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) .

Biochemical Pathways

MNI's action affects several biochemical pathways, primarily those related to DNA replication in bacteria. By inhibiting topoisomerase IV, MNI disrupts normal cellular processes, leading to cell death . Additionally, the compound exhibits increased redox potential, which enhances its reduction in vivo, further contributing to its antimicrobial efficacy .

Antimicrobial Activity

MNI displays significant antibacterial activity against various microorganisms. The mechanism underlying this activity is similar to that observed in other nitro-containing compounds, where reduction of the nitro group generates reactive intermediates that bind covalently to DNA, resulting in nuclear damage and cell death .

Case Studies

- Inhibition of MRSA : In laboratory studies, MNI demonstrated effective inhibition of MRSA strains with minimum inhibitory concentration (MIC) values comparable to traditional antibiotics . This suggests its potential as a candidate for developing new antimicrobial agents.

- Activity Against Mycobacterium tuberculosis : The presence of the nitro group in compounds similar to MNI has been linked to antitubercular activity. Research indicates that derivatives with nitro groups exhibit enhanced efficacy against M. tuberculosis, highlighting the importance of this functional group in antimicrobial design .

Anticancer Properties

MNI's potential anticancer effects are also under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage . The compound's ability to interact with topoisomerases could also play a role in its anticancer activity by disrupting cancer cell proliferation.

Anti-inflammatory Effects

In addition to its antibacterial and anticancer properties, MNI may possess anti-inflammatory effects. Nitro-containing compounds have been shown to inhibit inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines such as COX-2 and TNF-α . This suggests that MNI could be explored for therapeutic applications in inflammatory diseases.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of MNI indicate favorable absorption and distribution characteristics, making it a promising candidate for further development. However, detailed studies are needed to assess its safety profile and potential side effects associated with long-term use.

Comparative Analysis with Related Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-Methyl-5-nitroindolin-2-one | Nitro and methyl groups | Antibacterial, anticancer |

| 5-Nitroindolin-2-one | Lacks methyl group | Limited antibacterial activity |

| 1-Methylindolin-2-one | Lacks nitro group | Minimal biological activity |

| 3-Ethyl-1-methyl-6-nitroindolin-2-one | Similar structure but different substitutions | Varies based on specific substitutions |

Propriétés

IUPAC Name |

1-methyl-5-nitro-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-10-8-3-2-7(11(13)14)4-6(8)5-9(10)12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYDOWGHCYCEQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.